molecular formula C13H14O5 B585238 Mono(4-oxopentyl)phthalate CAS No. 1334311-47-5

Mono(4-oxopentyl)phthalate

Cat. No.: B585238
CAS No.: 1334311-47-5
M. Wt: 250.25
InChI Key: PONNZCAISKYXCO-UHFFFAOYSA-N
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Description

Mono(4-oxopentyl)phthalate is an organic compound with the molecular formula C13H14O5 and a molecular weight of 250.25. It is a derivative of phthalic acid, where one of the ester groups is substituted with a 4-oxopentyl group. This compound is primarily used in biochemical research, particularly in the field of proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mono(4-oxopentyl)phthalate typically involves the esterification of phthalic anhydride with 4-oxopentanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: Mono(4-oxopentyl)phthalate can undergo various chemical reactions, including:

    Oxidation: The 4-oxopentyl group can be further oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the 4-oxopentyl moiety can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Mono(4-oxopentyl)phthalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.

    Industry: It serves as a plasticizer in the production of flexible plastics and as a stabilizer in various polymer formulations.

Mechanism of Action

Mono(4-oxopentyl)phthalate can be compared with other phthalate derivatives, such as:

  • Diethyl phthalate
  • Dibutyl phthalate
  • Di(2-ethylhexyl) phthalate

Uniqueness: this compound is unique due to the presence of the 4-oxopentyl group, which imparts distinct chemical and physical properties. This substitution allows for specific interactions with biological molecules, making it valuable in biochemical research.

Comparison with Similar Compounds

  • Diethyl phthalate: Used as a plasticizer and in personal care products.
  • Dibutyl phthalate: Commonly used in adhesives and coatings.
  • Di(2-ethylhexyl) phthalate: Widely used as a plasticizer in the production of flexible PVC.

Properties

CAS No.

1334311-47-5

Molecular Formula

C13H14O5

Molecular Weight

250.25

IUPAC Name

2-(4-oxopentoxycarbonyl)benzoic acid

InChI

InChI=1S/C13H14O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7H,4-5,8H2,1H3,(H,15,16)

InChI Key

PONNZCAISKYXCO-UHFFFAOYSA-N

SMILES

CC(=O)CCCOC(=O)C1=CC=CC=C1C(=O)O

Synonyms

1,2-Benzenedicarboxylic Acid Mono-4-oxopentyl Ester; 

Origin of Product

United States

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